molecular formula C18H24O3Si B599582 [1,1'-Biphenyl]-4-yltriethoxysilane CAS No. 18056-97-8

[1,1'-Biphenyl]-4-yltriethoxysilane

Cat. No. B599582
CAS RN: 18056-97-8
M. Wt: 316.472
InChI Key: KMISPMRSLVRNRI-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-yltriethoxysilane” is a compound that contains a biphenyl group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

While specific synthesis methods for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are studies on the synthesis of related biphenyl compounds . For instance, a study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .


Physical And Chemical Properties Analysis

Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found in the search results.

Scientific Research Applications

  • Aggregation-Induced Emission (AIE)

    • Field : Material Science
    • Application : AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . Biphenyl compounds can be used as AIE luminogens (AIEgens), which have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .
    • Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
    • Results : AIEgen based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off .
  • Synthesis of Multipodal Salicylaldehydes

    • Field : Organic Chemistry
    • Application : Multipodal salicylaldehydes and their derivatives represent a popular scaffold for metalorganic catalysts, as well as metal and covalent organic frameworks . They attract attention due to their luminescent properties, especially aggregation-induced luminescence .
    • Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
    • Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
  • Antibacterial Activity Evaluation

    • Field : Medicinal Chemistry
    • Application : Certain biphenyl compounds have shown comparable inhibitory activities with ciprofloxacin to Gram-negative bacteria .
    • Method : The antibacterial activity of these compounds is evaluated through standard microbiological assays .
    • Results : Compounds such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacteria .
  • Organic Light-Emitting Diodes (OLEDs)

    • Field : Material Science
    • Application : AIEgen based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off . They have great potential for commercialization .
    • Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
    • Results : Over 10-fold improvement in brightness of 4,4’-bis(1,2,2-triphenylvinyl)-1,1’-biphenyl (BTPE) films was achieved by simply annealing .
  • Liquid Crystal Displays

    • Field : Material Science
    • Application : AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .
    • Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
    • Results : The formation of nano-wire shaped crystals led to 31.5% improvement in OLED efficiency .
  • Physical Process Monitoring

    • Field : Material Science
    • Application : The light-up response of AIEgens was also used successfully for physical process monitoring (e.g. glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with RIM caused by microenvironment changes .
    • Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .
    • Results : The AIEgens showed a light-up response upon changes in the microenvironment .
  • Energy Storage

    • Field : Electrochemistry
    • Application : Due to the presence of a triphenylamine core, multipodal salicylaldehydes with three or more salicylic fragments are able to form multinuclear complexes or 2D and 3D frameworks . These structures may be interesting for energy storage and other electrochemical applications .
    • Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
    • Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
  • Construction of Multinuclear Complexes

    • Field : Inorganic Chemistry
    • Application : Multipodal salicylaldehydes and their derivatives represent a popular scaffold for the construction of multinuclear complexes .
    • Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
    • Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
  • Metal and Covalent Organic Frameworks

    • Field : Material Science
    • Application : Multipodal salicylaldehydes and their derivatives are used for the construction of metal and covalent organic frameworks .
    • Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .
    • Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

Future Directions

While specific future directions for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are ongoing studies on the development and potential mechanisms of low molecular weight drugs for cancer immunotherapy . This could potentially be a future direction for related compounds.

properties

IUPAC Name

triethoxy-(4-phenylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISPMRSLVRNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708288
Record name ([1,1'-Biphenyl]-4-yl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yltriethoxysilane

CAS RN

18056-97-8
Record name ([1,1'-Biphenyl]-4-yl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…
Number of citations: 16 pubs.acs.org

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